molecular formula C23H25N3O2 B10953228 N-(4-methylpiperazin-1-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide

N-(4-methylpiperazin-1-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide

Cat. No.: B10953228
M. Wt: 375.5 g/mol
InChI Key: AONCVIMWCXWJDV-UHFFFAOYSA-N
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Description

N-(4-METHYLPIPERAZINO)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry due to their potential therapeutic properties. This compound features a piperazine ring substituted with a methyl group and a benzamide moiety linked to a naphthyl group via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPIPERAZINO)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with appropriate reagents.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a nucleophilic substitution reaction using 2-naphthol and a suitable leaving group.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with 4-methylpiperazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the naphthyl group.

    Reduction: Reduction reactions could target the benzamide moiety or the naphthyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-METHYLPIPERAZINO)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPIPERAZINO)-4-[(2-PHENOXY)METHYL]BENZAMIDE: Similar structure but with a phenoxy group instead of a naphthyloxy group.

    N-(4-METHYLPIPERAZINO)-4-[(2-THIENYLOXY)METHYL]BENZAMIDE: Contains a thienyloxy group instead of a naphthyloxy group.

Uniqueness

N-(4-METHYLPIPERAZINO)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is unique due to the presence of the naphthyloxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(4-methylpiperazin-1-yl)-4-(naphthalen-2-yloxymethyl)benzamide

InChI

InChI=1S/C23H25N3O2/c1-25-12-14-26(15-13-25)24-23(27)20-8-6-18(7-9-20)17-28-22-11-10-19-4-2-3-5-21(19)16-22/h2-11,16H,12-15,17H2,1H3,(H,24,27)

InChI Key

AONCVIMWCXWJDV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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